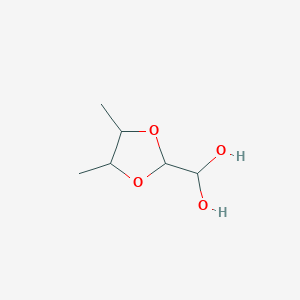
(S)-1-Aminopropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Aminopropan-2-ol hydrochloride is a chiral amino alcohol with the chemical formula C3H10ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-1-Aminopropan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-1-Aminopropan-2-one using a suitable reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-1-Aminopropan-2-one. This process is conducted under controlled conditions of temperature and pressure, using a metal catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Aminopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-Aminopropan-2-one using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to (S)-1-Aminopropane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: (S)-1-Aminopropan-2-one
Reduction: (S)-1-Aminopropane
Substitution: Various substituted amino alcohols
Applications De Recherche Scientifique
(S)-1-Aminopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
Mécanisme D'action
The mechanism of action of (S)-1-Aminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- ®-1-Aminopropan-2-ol hydrochloride
- (S)-2-Aminopropan-1-ol hydrochloride
- (S)-1-Amino-2-methylpropan-2-ol hydrochloride
Comparison: (S)-1-Aminopropan-2-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer ®-1-Aminopropan-2-ol hydrochloride, the (S)-isomer may exhibit different reactivity and selectivity in biochemical processes. Additionally, the position of the amino and hydroxyl groups in this compound differentiates it from other similar compounds, influencing its reactivity and applications.
Propriétés
Formule moléculaire |
C3H10ClNO |
|---|---|
Poids moléculaire |
111.57 g/mol |
Nom IUPAC |
(2S)-1-aminopropan-2-ol;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |
Clé InChI |
CNGMQNNDKGEIMZ-DFWYDOINSA-N |
SMILES isomérique |
C[C@@H](CN)O.Cl |
SMILES canonique |
CC(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)


![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)





